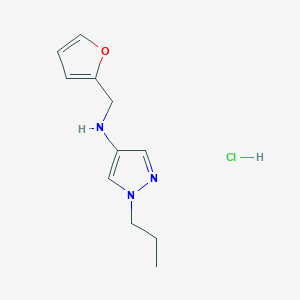

N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16398117

Molecular Formula: C11H16ClN3O

Molecular Weight: 241.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClN3O |

|---|---|

| Molecular Weight | 241.72 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-1-propylpyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15N3O.ClH/c1-2-5-14-9-10(7-13-14)12-8-11-4-3-6-15-11;/h3-4,6-7,9,12H,2,5,8H2,1H3;1H |

| Standard InChI Key | VZYRAGHMRRWKBX-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C=C(C=N1)NCC2=CC=CO2.Cl |

Introduction

N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine is a heterocyclic organic compound that belongs to the class of pyrazole derivatives. These compounds are characterized by their pyrazole core, a five-membered aromatic ring containing two nitrogen atoms. The addition of a furylmethyl group and a propyl chain to the pyrazole structure enhances its chemical and biological properties, making it a subject of interest in medicinal chemistry and material science.

Synthesis Pathways

The synthesis of N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine typically involves:

-

Formation of the Pyrazole Core: Cyclocondensation reactions between hydrazine derivatives and β-diketones are commonly used.

-

Introduction of the Furylmethyl Group: Achieved through alkylation using furan-based alkyl halides or similar reagents.

-

Propyl Substitution: Propyl groups can be introduced via reductive alkylation or direct substitution reactions.

Spectroscopic data such as IR, H-NMR, and C-NMR confirm the structure:

-

IR spectra show characteristic N-H stretching around 3300 cm.

-

H-NMR: Signals for pyrazole protons appear in the range of δ 6–8 ppm, while furyl protons resonate around δ 6.5 ppm.

-

C-NMR: Distinct signals for furan carbons (~δ 110–150 ppm) and pyrazole carbons (~δ 120–140 ppm).

Biological Activities

Pyrazole derivatives, including N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine, exhibit diverse pharmacological activities due to their ability to interact with biological targets:

-

Antimicrobial Activity: Pyrazole derivatives are known to inhibit bacterial and fungal growth by targeting enzymes involved in cell wall synthesis or metabolic pathways.

-

Anti-inflammatory Properties: The compound's ability to modulate cyclooxygenase (COX) enzymes could make it a potential anti-inflammatory agent.

-

Antioxidant Potential: The furan group may contribute to scavenging free radicals, enhancing its antioxidant capacity.

Potential Applications

N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine has potential applications in:

-

Pharmaceuticals:

-

Development of antimicrobial agents.

-

Anti-inflammatory drug candidates.

-

-

Material Science:

-

As a precursor for functional materials due to its heterocyclic nature.

-

-

Agriculture:

-

Potential use as a pesticide or fungicide due to its bioactivity.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume